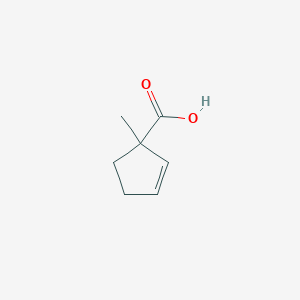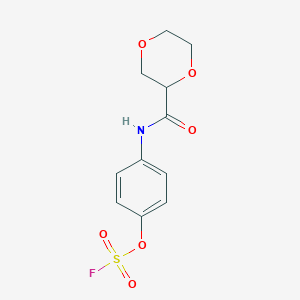
4-(1,4-Dioxane-2-amido)phenyl sulfurofluoridate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1,4-Dioxane-2-amido)phenyl sulfurofluoridate is a complex organic compound that features a unique combination of functional groups, including a dioxane ring, an amido group, and a sulfurofluoridate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,4-Dioxane-2-amido)phenyl sulfurofluoridate typically involves the following steps:
Formation of the Dioxane Ring: The dioxane ring can be synthesized through the cyclization of diethylene glycol with an appropriate dihalide under basic conditions.
Amidation: The dioxane ring is then reacted with an amine to form the amido group. This reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Sulfurylation and Fluoridation: The final step involves the introduction of the sulfurofluoridate group. This can be achieved by reacting the amido-dioxane intermediate with sulfuryl fluoride (SO2F2) under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions
4-(1,4-Dioxane-2-amido)phenyl sulfurofluoridate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The sulfurofluoridate group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
4-(1,4-Dioxane-2-amido)phenyl sulfurofluoridate has several scientific research applications:
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and coatings.
作用機序
The mechanism of action of 4-(1,4-Dioxane-2-amido)phenyl sulfurofluoridate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways. The sulfurofluoridate group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules.
類似化合物との比較
Similar Compounds
- 4-(1,4-Dioxane-2-amido)phenyl sulfonate
- 4-(1,4-Dioxane-2-amido)phenyl sulfate
- 4-(1,4-Dioxane-2-amido)phenyl sulfonyl chloride
Uniqueness
4-(1,4-Dioxane-2-amido)phenyl sulfurofluoridate is unique due to the presence of the sulfurofluoridate group, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it a valuable compound for specialized applications in research and industry.
特性
IUPAC Name |
2-[(4-fluorosulfonyloxyphenyl)carbamoyl]-1,4-dioxane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO6S/c12-20(15,16)19-9-3-1-8(2-4-9)13-11(14)10-7-17-5-6-18-10/h1-4,10H,5-7H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YARLILHIGXJGGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CO1)C(=O)NC2=CC=C(C=C2)OS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-{[3-butyl-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2736788.png)
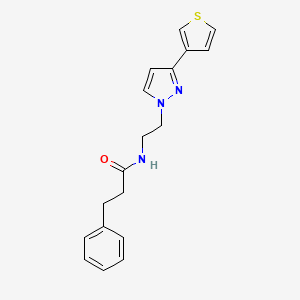
![1-[3-(Oxiran-2-ylmethoxy)phenyl]triazole](/img/structure/B2736792.png)
![3,6-dichloro-N-{[1-(4-fluorophenyl)-1H-pyrazol-3-yl]methyl}pyridine-2-carboxamide](/img/structure/B2736793.png)


![2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2736796.png)
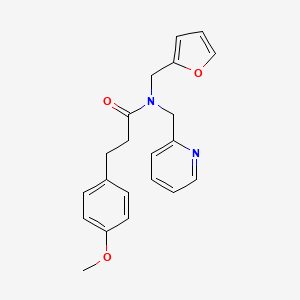
![2-Phenyl-1-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)butan-1-one](/img/structure/B2736800.png)
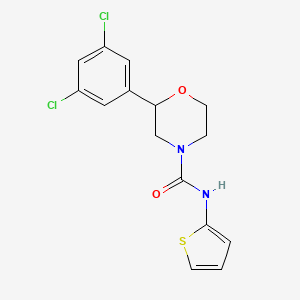

![8-Butyl-12-{3-oxo-3-[4-(pyrimidin-2-yl)piperazin-1-yl]propyl}-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-7-one](/img/structure/B2736805.png)

